Ethyl 5-(hydroxymethyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate
Overview
Description
This compound is likely an organic compound containing a pyrrole ring, which is a five-membered aromatic ring with two double bonds and one nitrogen atom. The “ethyl” and “hydroxymethyl” groups are substituents on the pyrrole ring, and the “carboxylate” indicates the presence of a carboxylic acid ester functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or other similar method, followed by subsequent functionalization to introduce the ethyl, hydroxymethyl, and carboxylate groups .Molecular Structure Analysis
The molecular structure would be based on the pyrrole ring, with the various substituents likely affecting the overall shape and properties of the molecule. The presence of the nitrogen atom in the ring and the oxygen atoms in the hydroxymethyl and carboxylate groups would likely result in a polar molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the pyrrole ring and the various functional groups. The pyrrole ring is aromatic and thus relatively stable, but can undergo electrophilic aromatic substitution reactions. The hydroxymethyl and carboxylate groups could potentially undergo a variety of reactions, such as esterification or nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and an aromatic ring could affect properties such as solubility, melting point, and boiling point .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions could involve further exploration of the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying the compound’s reactivity and interactions with various biological targets, and exploring potential uses in fields such as pharmaceuticals or materials science .
Properties
IUPAC Name |
ethyl 5-(hydroxymethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-4-14-10(13)9-6(2)8(5-12)11-7(9)3/h11-12H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSDHVPETXCHSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)CO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279621 | |
Record name | ethyl 5-(hydroxymethyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5430-82-0 | |
Record name | NSC13429 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13429 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 5-(hydroxymethyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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